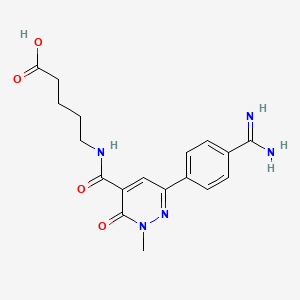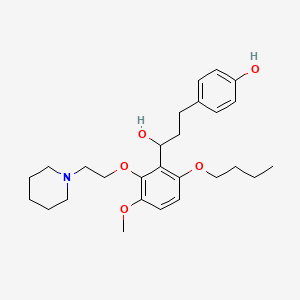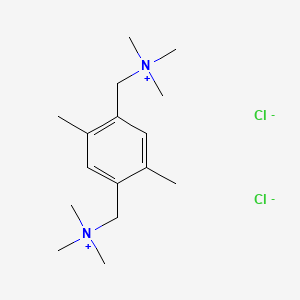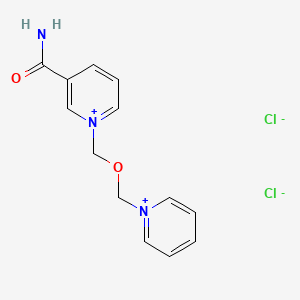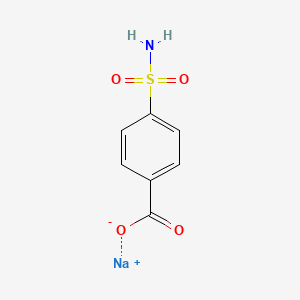
6-Methyl-8-beta-(methylthiomethyl)-ergoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-8-beta-(methylthiomethyl)-ergoline hydrochloride is a synthetic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse pharmacological properties, including their use in treating migraines, Parkinson’s disease, and other neurological conditions. This particular compound is characterized by the presence of a methylthiomethyl group at the 8-beta position and a methyl group at the 6 position on the ergoline skeleton.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-8-beta-(methylthiomethyl)-ergoline hydrochloride typically involves multiple steps, starting from a suitable ergoline precursor. The key steps include:
Introduction of the Methyl Group at the 6 Position: This can be achieved through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Introduction of the Methylthiomethyl Group at the 8-beta Position: This step involves the use of thiomethylating agents like methylthiomethyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-8-beta-(methylthiomethyl)-ergoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylthiomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylthiomethyl group.
Substitution: The methylthiomethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: The corresponding desulfurized ergoline derivative.
Substitution: Ergoline derivatives with various functional groups replacing the methylthiomethyl group.
Aplicaciones Científicas De Investigación
6-Methyl-8-beta-(methylthiomethyl)-ergoline hydrochloride has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other ergoline derivatives.
Biology: Studied for its potential effects on neurotransmitter systems.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Used in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-Methyl-8-beta-(methylthiomethyl)-ergoline hydrochloride involves its interaction with various molecular targets, including:
Neurotransmitter Receptors: It may act as an agonist or antagonist at serotonin, dopamine, and adrenergic receptors.
Enzymes: It may inhibit or activate enzymes involved in neurotransmitter synthesis or degradation.
Pathways: It may modulate signaling pathways related to neurotransmission and neuroprotection.
Comparación Con Compuestos Similares
Similar Compounds
Ergotamine: Another ergoline derivative used to treat migraines.
Bromocriptine: Used in the treatment of Parkinson’s disease and hyperprolactinemia.
Lysergic Acid Diethylamide (LSD): A well-known hallucinogen with a similar ergoline structure.
Uniqueness
6-Methyl-8-beta-(methylthiomethyl)-ergoline hydrochloride is unique due to the presence of the methylthiomethyl group, which may confer distinct pharmacological properties compared to other ergoline derivatives. This structural modification can influence its binding affinity and selectivity for various molecular targets, potentially leading to unique therapeutic effects.
Propiedades
Número CAS |
111337-90-7 |
|---|---|
Fórmula molecular |
C17H23ClN2S |
Peso molecular |
322.9 g/mol |
Nombre IUPAC |
(6aR,9R)-7-methyl-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline;hydrochloride |
InChI |
InChI=1S/C17H22N2S.ClH/c1-19-9-11(10-20-2)6-14-13-4-3-5-15-17(13)12(8-18-15)7-16(14)19;/h3-5,8,11,14,16,18H,6-7,9-10H2,1-2H3;1H/t11-,14?,16-;/m1./s1 |
Clave InChI |
VMISTYPGNAZCCX-SPBVUECSSA-N |
SMILES isomérico |
CN1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)CSC.Cl |
SMILES canónico |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CSC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


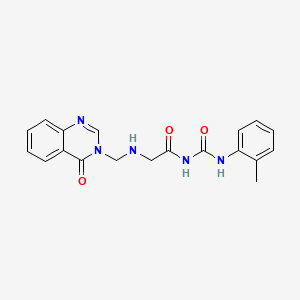


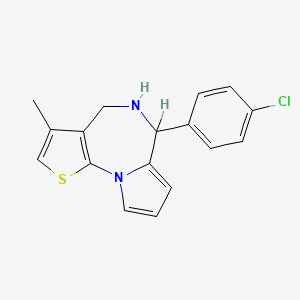
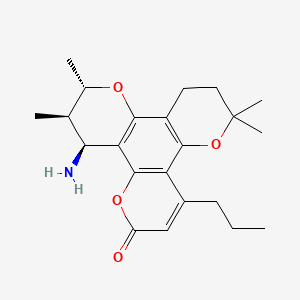

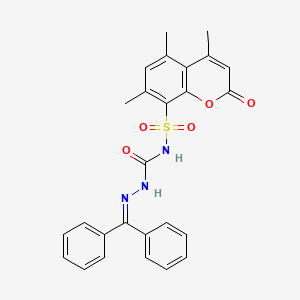
![(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium](/img/structure/B12745648.png)
